molecular formula C20H18ClN3O3S B14990668 2-(benzylsulfonyl)-5-chloro-N-(2,5-dimethylphenyl)pyrimidine-4-carboxamide

2-(benzylsulfonyl)-5-chloro-N-(2,5-dimethylphenyl)pyrimidine-4-carboxamide

Cat. No.: B14990668
M. Wt: 415.9 g/mol
InChI Key: JQBDCXSBHJLJTD-UHFFFAOYSA-N
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Description

5-CHLORO-N-(2,5-DIMETHYLPHENYL)-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with the molecular formula C14H14ClN3O3S. This compound is known for its unique chemical structure, which includes a pyrimidine ring substituted with various functional groups. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(2,5-DIMETHYLPHENYL)-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine ring. The process includes:

    Formation of the Pyrimidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions:

    Final Assembly: The final step involves the coupling of the carboxamide group to the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-(2,5-DIMETHYLPHENYL)-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a range of derivatives with different functional groups.

Scientific Research Applications

5-CHLORO-N-(2,5-DIMETHYLPHENYL)-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is utilized in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(2,5-DIMETHYLPHENYL)-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-CHLORO-N-(2,5-DIMETHYLPHENYL)-2-(METHYLSULFONYL)-4-PYRIMIDINECARBOXAMIDE
  • 5-CHLORO-N-(2,5-DIMETHYLPHENYL)-2-NITROBENZAMIDE

Uniqueness

Compared to similar compounds, 5-CHLORO-N-(2,5-DIMETHYLPHENYL)-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of the phenylmethanesulfonyl group. This unique structure contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H18ClN3O3S

Molecular Weight

415.9 g/mol

IUPAC Name

2-benzylsulfonyl-5-chloro-N-(2,5-dimethylphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C20H18ClN3O3S/c1-13-8-9-14(2)17(10-13)23-19(25)18-16(21)11-22-20(24-18)28(26,27)12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,23,25)

InChI Key

JQBDCXSBHJLJTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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